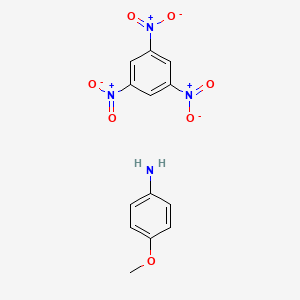

4-Methoxyaniline;1,3,5-trinitrobenzene

CAS No.: 33962-84-4

Cat. No.: VC20652959

Molecular Formula: C13H12N4O7

Molecular Weight: 336.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33962-84-4 |

|---|---|

| Molecular Formula | C13H12N4O7 |

| Molecular Weight | 336.26 g/mol |

| IUPAC Name | 4-methoxyaniline;1,3,5-trinitrobenzene |

| Standard InChI | InChI=1S/C7H9NO.C6H3N3O6/c1-9-7-4-2-6(8)3-5-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,8H2,1H3;1-3H |

| Standard InChI Key | CWMJETFMLSCCAF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Overview

Component Analysis

The compound 4-Methoxyaniline;1,3,5-trinitrobenzene (CAS: 34875-98-4) is a 1:1 molecular complex comprising 4-methoxyaniline (C₇H₉NO) and 1,3,5-trinitrobenzene (C₆H₃N₃O₆). The molecular formula aggregates to C₁₃H₁₂N₄O₇ with a molecular weight of 336.257 g/mol . Structural analysis suggests non-covalent interactions, such as π-π stacking or hydrogen bonding, between the electron-rich methoxyaniline and electron-deficient trinitrobenzene moieties.

Table 1: Key Properties of Individual Components

| Property | 4-Methoxyaniline | 1,3,5-Trinitrobenzene |

|---|---|---|

| Molecular Formula | C₇H₉NO | C₆H₃N₃O₆ |

| Molecular Weight (g/mol) | 123.15 | 213.10 |

| Boiling Point (°C) | 315 (complex) | Sublimes at 315 |

| Density (g/cm³) | N/A | 1.76 (estimated) |

Isomeric Considerations

Notably, available data primarily describe the 2-methoxyaniline analog (o-anisidine) complexed with 1,3,5-trinitrobenzene . The positional isomerism between 2- and 4-methoxyaniline influences electronic properties: the para-substituted methoxy group in 4-methoxyaniline enhances resonance stabilization compared to the ortho isomer. This distinction may alter the complex’s stability and reactivity, though experimental comparisons remain absent in literature.

Synthesis and Manufacturing

Synthetic Routes for 4-Methoxyaniline

4-Methoxyaniline synthesis typically involves nitro-group reduction or etherification of nitro precursors. A patent by CN102199099B outlines a method for 3-bromo-4-methoxyaniline, adaptable to the target compound:

-

Bromination: p-Fluoronitrobenzene reacts with N-bromosuccinimide (NBS) in acetic acid at 25–50°C to yield 3-bromo-4-fluoronitrobenzene.

-

Etherification: Sodium methoxide substitutes fluorine with methoxy in methanol solvent, forming 3-bromo-4-methoxy nitrobenzene.

-

Nitro Reduction: Catalytic hydrogenation or chemical reductants (e.g., Na/SnCl₂) convert the nitro group to an amine, yielding 4-methoxyaniline .

Complexation with 1,3,5-Trinitrobenzene

The adduct forms via co-crystallization or charge-transfer interactions in nonpolar solvents. A reported procedure for 2-methoxyaniline;1,3,5-trinitrobenzene involves dissolving equimolar amounts in methanol, followed by slow evaporation to yield crystalline solids . Similar conditions likely apply to the 4-methoxy analog, though stoichiometry and solvent polarity require optimization.

Structural Characterization

Spectroscopic Techniques

-

FTIR: Key absorptions include N–H stretches (~3400 cm⁻¹) from the aniline, C–O–C asymmetric stretches (~1250 cm⁻¹) from the methoxy group, and NO₂ symmetric/asymmetric vibrations (~1530 and 1350 cm⁻¹) from trinitrobenzene .

-

¹H-NMR: The methoxy proton resonates as a singlet at δ 3.7–3.9 ppm, while aromatic protons of trinitrobenzene appear downfield (δ 8.5–9.0 ppm) due to electron-withdrawing nitro groups .

-

MS: ESI-MS shows a molecular ion peak at m/z 336.257 (C₁₃H₁₂N₄O₇⁺), with fragmentation patterns corresponding to loss of NO₂ (46 Da) and OCH₃ (31 Da) .

X-ray Crystallography

While no crystal structure exists for the 4-methoxy complex, the 2-methoxy analog crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds between aniline NH and nitro O atoms . The 4-methoxy isomer’s para substitution may favor tighter packing and enhanced thermal stability.

Physicochemical Properties

Thermal Stability

The complex decomposes exothermically above 164°C (flash point) , consistent with trinitrobenzene’s explosive nature. Differential scanning calorimetry (DSC) would likely reveal a melting endotherm near 100–120°C, followed by rapid decomposition.

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to hydrophobic aromatic rings.

-

Reactivity: The electron-deficient trinitrobenzene moiety undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the methoxyaniline component participates in electrophilic reactions (e.g., diazotization).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume